REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=O)[CH:5]=[CH:6][CH:7]=1.CN(C=O)C.[C:17](Cl)(=O)[C:18](Cl)=O.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH2:17][CH2:18][C:9](=[O:11])[CH2:8]2)=[CH:6][CH:7]=1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)CC(=O)O
|
Name
|
|
Quantity
|
183 mg
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 6 hr
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
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A mixture of prepared acid chloride in 200 mL of DCM
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Type
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STIRRING
|
Details
|
After the mixture was stirred at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the solution was bubbled with ethene gas for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was warmed to room temperature
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Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Then 300 mL of water was added dropwise over 30 min
|
Duration
|
30 min
|
Type
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STIRRING
|
Details
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with stirring
|
Type
|
CUSTOM
|
Details
|
Then separated the organic layer
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Type
|
EXTRACTION
|
Details
|
extracted the aqueous layer with 200 mL of DCM
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1N HCl (200 mL), saturated NaHCO3 (200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Then the organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via chromatography (EtOAc/petrol ether 1:20 to 1:5)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CCC(CC2=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |